Darbufelone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H24N2O2S |

|---|---|

分子量 |

332.5 g/mol |

IUPAC名 |

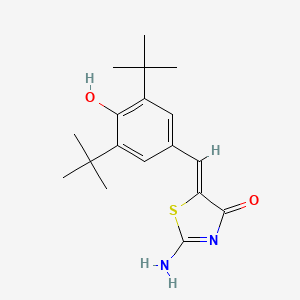

(5Z)-2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9- |

InChIキー |

AKTXOQVMWSFEBQ-LCYFTJDESA-N |

異性体SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N=C(S2)N |

正規SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N |

製品の起源 |

United States |

Foundational & Exploratory

Darbufelone's Mechanism of Action in Cancer Cells: A Technical Guide

An In-depth Examination of a Dual COX-2/5-LOX Inhibitor's Anti-neoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone, a novel anti-inflammatory agent, has demonstrated significant anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). As a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), this compound's mechanism of action extends beyond its anti-inflammatory properties, directly impacting cancer cell proliferation, cell cycle progression, and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-neoplastic activity, supported by available preclinical data. It details the key signaling pathways affected, presents quantitative data in a structured format, outlines experimental methodologies, and includes visualizations to elucidate the complex interactions involved.

Introduction

Chronic inflammation is a well-established driver of carcinogenesis, creating a microenvironment that promotes tumor growth, angiogenesis, and metastasis. The arachidonic acid cascade, which produces pro-inflammatory mediators through the COX and LOX pathways, is frequently dysregulated in various cancers. This compound's unique ability to simultaneously inhibit both COX-2 and 5-LOX positions it as a promising candidate for cancer therapy. This document synthesizes the current understanding of how this compound exerts its anti-cancer effects at the cellular level.

Core Mechanism of Action in Non-Small Cell Lung Cancer

Preclinical studies have elucidated a multi-faceted mechanism of action for this compound in NSCLC cells. The primary effects observed are the inhibition of cell proliferation, induction of cell cycle arrest at the G0/G1 phase, and the triggering of programmed cell death (apoptosis).[1][2][3]

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various NSCLC cell lines in a dose-dependent manner. The half-maximal inhibitory concentrations (IC50) have been determined for several cell lines, indicating potent cytotoxic activity.

Induction of G0/G1 Cell Cycle Arrest

A key mechanism of this compound's anti-proliferative effect is its ability to halt the cell cycle at the G0/G1 checkpoint. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27.[1][3] p27 plays a crucial role in preventing the transition from the G1 to the S phase of the cell cycle, thereby effectively stopping cell division.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the activation of the extrinsic apoptotic pathway. This is evidenced by the activation of caspase-8, an initiator caspase in this pathway, which subsequently leads to the activation of the executioner caspase, caspase-3. The activation of these caspases culminates in the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathways

The anti-cancer effects of this compound are orchestrated through the modulation of specific signaling pathways. As a dual COX-2/5-LOX inhibitor, its primary action is the suppression of pro-inflammatory eicosanoid production. This upstream inhibition is believed to trigger the downstream effects on cell cycle and apoptosis regulators.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| A549 | Adenocarcinoma | 20 ± 3.6 |

| H520 | Squamous cell carcinoma | 21 ± 1.8 |

| H460 | Large cell carcinoma | 15 ± 2.7 |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome |

| Lewis Lung Carcinoma | 80 mg/kg daily | Significant inhibition of tumor growth |

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Seed NSCLC cells (A549, H520, H460) in 96-well plates.

-

After cell attachment, treat with various concentrations of this compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Treat H460 cells with this compound at various concentrations for 24 and 48 hours.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

-

Objective: To detect changes in the expression of key proteins involved in cell cycle regulation and apoptosis.

-

Methodology:

-

Treat H460 cells with this compound for the desired time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p27, caspase-3, cleaved caspase-3, caspase-8, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion and Future Directions

This compound demonstrates a potent and multi-pronged anti-cancer mechanism of action in non-small cell lung cancer by inhibiting proliferation, inducing G0/G1 cell cycle arrest via p27 upregulation, and triggering apoptosis through the activation of caspases-8 and -3. Its role as a dual COX-2/5-LOX inhibitor underscores the therapeutic potential of targeting inflammatory pathways in oncology.

Further research is warranted to fully elucidate the signaling intermediates that connect COX-2/5-LOX inhibition to the observed downstream effects on p27 and caspases. Investigating the efficacy of this compound in other cancer types and its potential for synergistic combinations with existing chemotherapeutic agents will be crucial next steps. As of now, no clinical trials for this compound in the context of cancer have been registered, highlighting an area for future clinical investigation. The preclinical data presented in this guide provide a strong rationale for the continued development of this compound as a novel anti-cancer therapeutic.

References

- 1. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Darbufelone: A Technical Guide to a Dual COX/5-LOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone is a potent, orally active, non-ulcerogenic anti-inflammatory agent that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By simultaneously targeting these two key enzymes in the arachidonic acid cascade, this compound effectively blocks the production of both prostaglandins and leukotrienes, critical mediators of inflammation. This dual inhibition offers a promising therapeutic strategy for a range of inflammatory diseases and has also shown potential in oncology. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Introduction: The Rationale for Dual COX/5-LOX Inhibition

Inflammation is a complex biological response implicated in numerous diseases. The metabolism of arachidonic acid by the COX and 5-LOX pathways leads to the production of pro-inflammatory eicosanoids. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, reducing prostaglandin synthesis. However, this can lead to an increase in the production of leukotrienes via the 5-LOX pathway, which can cause gastrointestinal side effects and may not fully suppress the inflammatory response.[1]

Dual inhibitors of COX and 5-LOX, such as this compound, were developed to overcome these limitations. By blocking both pathways, these agents can provide broader anti-inflammatory effects with a potentially improved safety profile.[1] this compound belongs to the di-tert-butyl phenol class of dual inhibitors.[2]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of both COX and 5-LOX, thereby reducing the production of prostaglandins (like PGF2α) and leukotrienes (like LTB4).[3][4] It shows a preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform, which may contribute to its reduced gastrointestinal toxicity.

Signaling Pathway of this compound's Action

References

- 1. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Portico [access.portico.org]

Darbufelone: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone, also known as CI-1004, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative biological data. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its function and application in research and drug development.

Chemical Properties

This compound is a synthetic, non-steroidal anti-inflammatory drug (NSAID). Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (5Z)-2-amino-5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | [1] |

| Synonyms | CI-1004, PD-136095-0073 | [1][2] |

| Molecular Formula | C₁₈H₂₄N₂O₂S | [1][3] |

| Molecular Weight | 332.46 g/mol | |

| Appearance | Crystals (free base) | |

| Melting Point | 277-279 °C (free base) | |

| Formulation | Often used as this compound mesylate for improved solubility and stability. |

Synthesis

The synthesis of this compound is achieved through a condensation reaction. The process involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on available literature.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde (I) and 2-iminothiazolidin-4-one (II) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, typically monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture. The product, this compound (III), may precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with a suitable solvent (e.g., cold acetic acid or water) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Mesylate Salt Formation (Optional): To prepare this compound mesylate, treat the purified this compound free base with methanesulfonic acid in a solvent such as tetrahydrofuran (THF). The resulting salt can then be isolated by filtration.

Mechanism of Action & Signaling Pathways

This compound exhibits its anti-inflammatory and anti-neoplastic effects through a multi-targeted mechanism.

Dual Inhibition of COX and 5-LOX

This compound is a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the metabolism of arachidonic acid to pro-inflammatory prostaglandins and leukotrienes, respectively. It shows a significant selectivity for COX-2 over COX-1, which may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Induction of Apoptosis in Cancer Cells

In addition to its anti-inflammatory properties, this compound has been shown to induce growth inhibition and apoptosis in non-small cell lung cancer cell lines. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest at the G0/G1 phase, and the activation of caspase-8 and caspase-3, key executioners of apoptosis.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo models.

Enzyme Inhibition

| Target | Parameter | Value | Reference |

| Prostaglandin H Synthase-1 (PGHS-1 / COX-1) | IC₅₀ | 20 µM | |

| Prostaglandin H Synthase-2 (PGHS-2 / COX-2) | IC₅₀ | 0.19 µM | |

| Prostaglandin H Synthase-2 (PGHS-2 / COX-2) | Kᵢ | 10 ± 5 µM (noncompetitive) | |

| Prostaglandin H Synthase-2 (PGHS-2 / COX-2) | Kₔ | 0.98 ± 0.03 µM | |

| 5-Lipoxygenase (in leukocytes) | IC₅₀ | 1.1 µM |

Anti-proliferative Activity against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Subtype | IC₅₀ (72h treatment) | Reference |

| A549 | Adenocarcinoma | 20 ± 3.6 µM | |

| H520 | Squamous Cell Carcinoma | 21 ± 1.8 µM | |

| H460 | Large Cell Carcinoma | 15 ± 2.7 µM |

In Vivo Anti-inflammatory and Anti-tumor Activity

| Model | Parameter | Dose | Effect | Reference |

| Lewis Lung Carcinoma (mice) | Tumor Weight Reduction | 80 mg/kg/day | 30.2% reduction | |

| Carrageenan-induced Edema (rats) | ED₄₀ | 1.1 mg/kg p.o. | - | |

| Adjuvant-induced Edema (rats) | ED₄₀ | 0.4 mg/kg p.o. | - | |

| Adjuvant-induced Polyarthritis (rats) | ED₄₀ | 1.6 mg/kg p.o. | - | |

| Streptococcal Cell Wall-induced Arthritis (rats) | ED₅₀ | 1.2 mg/kg p.o. | - |

Pharmacokinetics in Healthy Volunteers (Single Dose)

| Parameter | Dose Range | Value Range | Reference |

| Cₘₐₓ | 1 - 100 mg | 0.02 - 1.0 mg/L | |

| AUC(0-∞) | 1 - 100 mg | 1.8 - 131 mg·h/L | |

| tₘₐₓ | 1 - 100 mg | 2.8 - 8.0 h | |

| t₁/₂ | 1 - 100 mg | 95.6 - 139 h | |

| Apparent Oral Clearance | 1 - 100 mg | 10.8 - 13.1 mL/min | |

| Volume of Distribution | 1 - 100 mg | 104 - 115 L |

Key Experimental Protocols

COX Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and measures the peroxidase activity of COX.

-

Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Plate Setup: In a 96-well white opaque plate, add assay buffer to all wells. Add the this compound solution at various concentrations to the test wells. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (a known COX-2 inhibitor like Celecoxib).

-

Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

-

Reaction Initiation: Prepare a solution of arachidonic acid. Use a multi-channel pipette to add the arachidonic acid solution to all wells simultaneously to start the reaction.

-

Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

5-LOX Inhibition Assay (Spectrophotometric)

This protocol measures the conversion of a substrate by 5-LOX.

-

Reagent Preparation: Prepare a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a solution of 5-lipoxygenase and a substrate solution (e.g., linoleic acid or arachidonic acid). Dissolve this compound in an appropriate solvent.

-

Reaction Mixture: In a cuvette or 96-well plate, combine the buffer, 5-LOX enzyme solution, and this compound at various concentrations. Include a control with no inhibitor.

-

Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.

-

Reaction Initiation: Add the substrate solution to initiate the reaction.

-

Measurement: Monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration to calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, H520, H460) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-60 µM). Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 595 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC₅₀ value.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Use an appropriate mouse strain (e.g., C57Bl/6) and implant tumor cells (e.g., Lewis Lung Carcinoma) subcutaneously.

-

Grouping and Treatment: Once tumors are established, randomly divide the mice into control and treatment groups. Administer this compound orally (e.g., by gavage) daily at different doses (e.g., 20, 40, 80 mg/kg/day). The control group receives the vehicle.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound is a well-characterized dual inhibitor of COX-2 and 5-LOX with demonstrated anti-inflammatory and anti-neoplastic properties. Its selective action on COX-2 and its ability to induce apoptosis in cancer cells make it a compound of significant interest for further research and potential therapeutic development. The detailed synthesis, chemical properties, and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and oncology.

References

Unraveling the Journey of Darbufelone in Animal Models: A Pharmacokinetic and Bioavailability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Darbufelone, a novel anti-inflammatory agent. The information presented herein is curated from available scientific literature to support further research and development of this compound.

Executive Summary

This compound has demonstrated high oral bioavailability in rat models, suggesting efficient absorption from the gastrointestinal tract. While detailed pharmacokinetic parameters in other species such as mice and dogs are not extensively published in publicly accessible literature, existing studies provide insights into its in vivo activity and potential metabolic pathways. This guide synthesizes the available quantitative data, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's profile in preclinical settings.

Pharmacokinetic Parameters

The following tables summarize the reported pharmacokinetic parameters of this compound in animal models. Due to the limited availability of comprehensive public data, the information is primarily focused on studies conducted in rats.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Animal Model | Dosage | Source |

| Bioavailability (F) | 99.3% | Rat | 1.1 mg/kg | [Secondary Source] |

| Half-life (t½) | 4.8 - 4.9 hours | Rat | 1.1 mg/kg | [Secondary Source] |

Note: The anti-inflammatory efficacy of this compound in rats has been correlated with its maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, AUC).

Table 2: Dosing Information from In Vivo Efficacy Studies in Mice

| Parameter | Value | Animal Model | Purpose of Study | Source |

| Oral Dose | 80 mg/kg/day | Lewis lung carcinoma mice | Anti-cancer efficacy | [1][2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. This section outlines the methodologies that can be inferred or are described in the available literature for key experiments.

Animal Models

-

Rats: The specific strain of rats used in the pharmacokinetic studies reporting high bioavailability is not detailed in the available secondary sources.

-

Mice: In vivo anti-cancer efficacy studies utilized the Lewis lung carcinoma mouse model.

-

Dogs: Studies investigating enzyme induction by this compound have been conducted in dogs, using antipyrine clearance as a marker.

Drug Administration

-

Oral Administration (Rats and Mice): For oral dosing, this compound would typically be formulated in a suitable vehicle and administered via oral gavage. The volume administered would be based on the animal's body weight.

-

Intravenous Administration: To determine absolute bioavailability, intravenous administration is necessary. A typical procedure would involve dissolving this compound in a sterile, injectable vehicle and administering it as a bolus injection or infusion into a suitable vein, such as the tail vein in rats or a cephalic vein in dogs.

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing to characterize the drug's concentration-time profile. In rodents, blood is often collected from the tail vein, saphenous vein, or via cardiac puncture for terminal samples.

-

Plasma Preparation: Whole blood is centrifuged to separate plasma, which is then typically stored at -80°C until analysis.

-

Bioanalytical Method (HPLC): The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method. While specific parameters for this compound analysis are not publicly detailed, a general HPLC workflow involves:

-

Sample Preparation: Deproteinization of plasma samples, often achieved by precipitation with an organic solvent like acetonitrile.

-

Chromatographic Separation: Injection of the supernatant onto an HPLC column (e.g., a C18 reverse-phase column) to separate this compound from endogenous plasma components.

-

Detection: Quantification of the eluted this compound using a suitable detector, such as a UV detector.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway relevant to this compound's mechanism of action.

Caption: Workflow for an oral bioavailability study of this compound.

Caption: Workflow for an intravenous pharmacokinetic study.

Caption: Conceptual mechanism of action of this compound.

Conclusion and Future Directions

The available data indicates that this compound possesses favorable oral bioavailability in rats, a promising characteristic for a potential therapeutic agent. However, to build a complete preclinical pharmacokinetic profile, further studies are warranted. Specifically, comprehensive pharmacokinetic assessments in multiple species, including mice and dogs, at various dose levels are necessary. Detailed investigations into the metabolism and excretion pathways of this compound would also provide critical information for predicting its behavior in humans. The development and publication of a validated, sensitive bioanalytical method for the quantification of this compound in biological matrices would be invaluable to the research community. This in-depth technical guide serves as a foundational resource, and it is anticipated that further research will expand upon the data presented here, ultimately clarifying the clinical potential of this compound.

References

Darbufelone: A Technical Overview of its Discovery and Preclinical Development as a Dual COX-2/5-LOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone (CI-1004) is a potent, orally active, non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into the pharmacological profile of this compound. While preclinical data demonstrated significant promise for its therapeutic potential in inflammatory diseases and oncology, the extent of its clinical development remains largely undisclosed in publicly available literature.

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including arthritis and cancer. The arachidonic acid cascade is a key inflammatory pathway, leading to the production of prostaglandins (PGs) and leukotrienes (LTs) through the actions of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce gastrointestinal side effects. However, targeting both the COX and LOX pathways simultaneously presents a more comprehensive anti-inflammatory strategy. This compound was developed by Parke-Davis as a dual inhibitor of COX-2 and 5-LOX, aiming for a potent and well-tolerated anti-inflammatory agent.

Discovery and Synthesis

This compound was identified through a screening program of thiazolone-di-tert-butylphenols. The synthesis of this compound mesilate is achieved through the condensation of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one in refluxing acetic acid to yield the this compound free base. This is subsequently treated with methanesulfonic acid in tetrahydrofuran (THF) to produce the mesylate salt, which often exhibits improved solubility and stability.[1][2]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the dual inhibition of COX-2 and 5-LOX, key enzymes in the arachidonic acid metabolic pathway. This dual inhibition leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the arachidonic acid cascade.

Caption: this compound's mechanism of action in the arachidonic acid pathway.

This compound also induces apoptosis in cancer cells through the activation of caspase-3 and caspase-8, suggesting a potential role in oncology.[3][4]

Caption: this compound-induced apoptosis and cell cycle arrest signaling.

Preclinical Pharmacology

This compound has been extensively evaluated in a variety of preclinical models, demonstrating potent anti-inflammatory and analgesic properties, as well as anti-cancer activity.

In Vitro Activity

| Target | Assay | IC50 / Kd | Reference |

| COX-1 (human) | Enzyme Inhibition | 20 µM | [5] |

| COX-2 (human) | Enzyme Inhibition | 0.19 µM | |

| 5-LOX (leukocytes) | Enzyme Inhibition | 1.1 µM | |

| COX (leukocytes) | Enzyme Inhibition | 0.7 µM | |

| PGHS-2 | Fluorescence Quenching | Kd = 0.98 ± 0.03 µM | |

| PGHS-2 | Enzyme Kinetics | Ki = 10 ± 5 µM |

In Vivo Activity

| Animal Model | Effect | ED50 / Dose | Reference |

| Carrageenan-induced edema (rat) | Anti-inflammatory | 1.1 mg/kg p.o. | |

| Adjuvant-induced edema (rat) | Anti-inflammatory | 0.4 mg/kg p.o. | |

| Adjuvant-induced polyarthritis (rat) | Anti-inflammatory | 1.6 mg/kg p.o. | |

| Streptococcal cell wall-induced arthritis (rat) | Anti-inflammatory | 1.2 mg/kg p.o. | |

| Lewis lung carcinoma (mouse) | Anti-tumor | 80 mg/kg/day |

Pharmacokinetics

| Species | Dose | Cmax (µg/L) | tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | 1.1 mg/kg p.o. | - | - | 4.8-4.9 | 99.3 | |

| Dog | - | - | - | 4.8-4.9 | - | |

| Human | 1-100 mg | 0.02-1.0 (ml/l) | 2.8-8.0 | 95.6-139 | - |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound.

COX-2 Inhibition Assay (In Vitro)

Caption: Workflow for in vitro COX-2 inhibition assay.

Protocol:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare reaction mixtures containing 20 mM Tris-HCl buffer (pH 7.4), 100 µM N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and varying concentrations of arachidonic acid (0-60 µM) and this compound (0-30 µM).

-

Enzyme Addition: Initiate the reaction by adding a final concentration of 30 nM of purified holo-prostaglandin H synthase-2 (PGHS-2).

-

Measurement: Immediately monitor the cyclooxygenase activity by measuring the oxidation of TMPD at 610 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of COX-2 activity for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Caption: Workflow for MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed human non-small cell lung cancer cell lines (e.g., A549, H520, H460) in 96-well plates at an appropriate density.

-

Drug Treatment: After cell attachment, treat the cells with various concentrations of this compound (e.g., 5-60 µM) and a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Clinical Development

While the preclinical data for this compound were promising, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis and osteoarthritis, as well as for certain cancers, detailed results from clinical trials are not widely available in the public domain. Reports suggest that this compound (CI-1004) entered clinical development, but the outcomes of these trials and the current status of the drug are not clearly documented in peer-reviewed literature or public trial registries. The lack of accessible clinical data makes a comprehensive assessment of its therapeutic efficacy and safety in humans challenging. It is possible that the clinical development of this compound was discontinued, but the specific reasons for this have not been publicly disclosed.

Conclusion

This compound is a well-characterized dual inhibitor of COX-2 and 5-LOX with a robust preclinical profile demonstrating significant anti-inflammatory, analgesic, and anti-cancer properties. Its mechanism of action, targeting two key pathways in the inflammatory cascade, represents a rational approach to the development of novel anti-inflammatory therapies. The synthesis of this compound is well-documented, and its in vitro and in vivo activities have been established in multiple models. However, the transition from promising preclinical candidate to a clinically approved therapeutic is fraught with challenges, and the lack of publicly available clinical trial data for this compound underscores this reality. Further disclosure of clinical findings would be necessary to fully elucidate the therapeutic potential and limitations of this compound.

References

Darbufelone: A Technical Guide to its Role in Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone, also known as CI-1004, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid (AA) metabolic cascade. By targeting these two central pathways, this compound effectively modulates the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on enzymatic activity, detailed experimental protocols for its evaluation, and a summary of its pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, oncology, and drug development.

Introduction: The Arachidonic Acid Cascade and Inflammation

Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is a critical precursor to a class of bioactive lipid mediators known as eicosanoids.[1] Upon cellular stimulation by various inflammatory signals, AA is liberated from the membrane by phospholipases and subsequently metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2]

The COX pathway, mediated by isoforms COX-1 and COX-2, leads to the synthesis of prostaglandins (PGs) and thromboxanes (TXs). While COX-1 is constitutively expressed in most tissues and plays a role in physiological homeostasis, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in many types of cancers.[3] The 5-LOX pathway, on the other hand, is responsible for the production of leukotrienes (LTs), which are potent chemoattractants and mediators of vascular permeability.[4] The products of both pathways are deeply implicated in the pathophysiology of numerous inflammatory diseases and cancer.[5]

This compound emerges as a significant therapeutic candidate due to its dual inhibitory action on both COX-2 and 5-LOX. This dual inhibition offers a broader anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of both COX-2 and 5-LOX, thereby reducing the production of downstream inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound is a potent and selective inhibitor of the COX-2 isoenzyme. It exhibits significantly greater potency against COX-2 compared to COX-1, which is advantageous in minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The inhibition of COX-2 by this compound is time-dependent, demonstrating increased potency with longer pre-incubation times. Mechanistic studies have revealed that this compound acts as a noncompetitive inhibitor of COX-2. A proposed two-step slow-binding inhibition model suggests an initial formation of an enzyme-inhibitor complex that then slowly transforms into a more tightly bound state.

Inhibition of 5-Lipoxygenase (5-LOX)

In addition to its effects on the COX pathway, this compound also inhibits the 5-LOX pathway. This leads to a reduction in the synthesis of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4). The dual inhibition of both COX-2 and 5-LOX by this compound provides a multi-pronged approach to suppressing inflammation.

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Target Enzyme | Test System | Parameter | Value | Reference |

| Cyclooxygenase-1 (COX-1) | Purified Recombinant Human PGHS-1 | IC50 | 20 µM | |

| Cyclooxygenase-2 (COX-2) | Purified Recombinant Human PGHS-2 | IC50 (15 min pre-incubation) | 0.19 µM | |

| Cyclooxygenase-2 (COX-2) | Purified Recombinant Human PGHS-2 | IC50 (no pre-incubation) | 14 µM | |

| Cyclooxygenase-2 (COX-2) | Purified Recombinant Human PGHS-2 | Ki (noncompetitive) | 10 ± 5 µM | |

| Cyclooxygenase-2 (COX-2) | Purified Recombinant Human PGHS-2 | Ki (slow-binding, initial) | 6.2 ± 1.9 to 14 ± 1 µM | |

| Cyclooxygenase-2 (COX-2) | Purified Recombinant Human PGHS-2 | Ki* (slow-binding, tight) | 0.63 ± 0.07 µM | |

| 5-Lipoxygenase (5-LOX) | Enzyme Assay | IC50 | 5.1 µM | |

| PGF2α Production | Cellular Assay | - | Dual Inhibitor | |

| LTB4 Production | Cellular Assay | - | Dual Inhibitor |

Signaling Pathways

The following diagrams illustrate the central role of this compound in the arachidonic acid signaling cascade and the subsequent downstream effects.

References

- 1. pnas.org [pnas.org]

- 2. Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Darbufelone's Cellular Targets Beyond COX and LOX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darbufelone, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), has traditionally been investigated for its anti-inflammatory properties. However, emerging evidence reveals a broader mechanism of action, with significant implications for cancer therapy. This technical guide delves into the cellular targets of this compound beyond its canonical COX/LOX inhibition, focusing on its effects on cancer cell proliferation, apoptosis, and cell cycle regulation. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

Non-COX/LOX Cellular Targets of this compound

Recent preclinical studies have identified several key cellular proteins and pathways that are modulated by this compound, leading to its anti-neoplastic effects in non-small cell lung cancer (NSCLC) and colon cancer.

Impact on Cancer Cell Lines

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability in several NSCLC lines after 72 hours of treatment are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 20 ± 3.6[1][2] |

| H520 | Non-Small Cell Lung Cancer | 21 ± 1.8[1][2] |

| H460 | Non-Small Cell Lung Cancer | 15 ± 2.7[1] |

In the LoVo human colon cancer cell line, this compound has been shown to significantly decrease proliferative and invasive abilities in a dose-dependent manner.

Modulation of Cell Cycle and Apoptosis Regulatory Proteins

This compound's anti-cancer effects are mediated through the modulation of key proteins involved in cell cycle progression and apoptosis.

In Non-Small Cell Lung Cancer (NSCLC):

Studies in NSCLC cell lines have shown that this compound induces G0/G1 phase cell cycle arrest and apoptosis. This is achieved through:

-

Upregulation of p27: A cyclin-dependent kinase inhibitor that halts cell cycle progression.

-

Activation of Caspase-3 and Caspase-8: Key executioner and initiator caspases, respectively, in the apoptotic cascade.

In Colon Cancer (LoVo cell line):

In the LoVo colon cancer cell line, this compound has been observed to induce G0/G1 phase cell cycle arrest and apoptosis by:

-

Upregulating:

-

p27: Halting the cell cycle.

-

Bax: A pro-apoptotic protein.

-

E-cadherin and ZO-1: Proteins involved in cell adhesion, the upregulation of which can prevent cell migration and invasion.

-

-

Downregulating:

-

Cyclin D1 and CDK4: Key proteins that drive the G1/S phase transition.

-

Bcl-2: An anti-apoptotic protein.

-

Inhibition of Phosphodiesterases

Beyond its effects on cancer-related proteins, this compound has been found to inhibit phosphodiesterase 4 (PDE4) and phosphodiesterase 3 (PDE3) with IC50 values of 2.2 µM and 4.3 µM, respectively. This inhibition leads to a reduction in endotoxin-induced tumor necrosis factor-alpha (TNF-α) release from peripheral blood mononuclear cells.

Signaling Pathways Modulated by this compound

The molecular data points to this compound's intervention in critical signaling pathways that govern cell fate.

Cell Cycle Regulation Pathway

The following diagram illustrates the logical flow of how this compound induces cell cycle arrest based on the identified protein modulations.

Apoptosis Induction Pathway

The diagram below outlines the signaling cascade leading to apoptosis initiated by this compound.

Experimental Protocols

This section provides an overview of the methodologies used to elucidate the cellular targets and mechanisms of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 5-60 µM) and a vehicle control for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To analyze the effect of this compound on the cell cycle distribution.

-

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is then used to generate histograms representing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in response to this compound treatment.

-

Experimental Workflow:

-

Procedure:

-

Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p27, caspase-3, cyclin D1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

Conclusion

The evidence strongly suggests that this compound's therapeutic potential extends beyond its anti-inflammatory effects. Its ability to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key regulatory proteins, independent of its COX/LOX inhibitory activity, positions it as a promising candidate for further investigation in oncology. The inhibition of phosphodiesterases presents another avenue for its therapeutic application. This guide provides a foundational understanding of these non-canonical targets and the experimental frameworks used for their discovery, offering valuable insights for researchers and drug development professionals exploring the multifaceted pharmacology of this compound. Further research is warranted to fully elucidate the clinical relevance of these findings.

References

Darbufelone's Dual Inhibition of Prostaglandin and Leukotriene Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone ((Z)-5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone, methanesulfonate salt) is a potent anti-inflammatory agent characterized by its dual inhibitory action on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its effects on prostaglandin and leukotriene synthesis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent biochemical pathways and experimental workflows to offer a thorough resource for researchers and professionals in drug development.

Introduction

Inflammatory processes are complex biological responses involving a multitude of cellular and molecular mediators. Among the most critical are eicosanoids, a family of signaling molecules derived from arachidonic acid. Two major enzymatic pathways are responsible for the synthesis of pro-inflammatory eicosanoids: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally target the COX pathway, but this can lead to an increase in leukotriene production, potentially exacerbating certain inflammatory conditions. This compound emerges as a significant therapeutic candidate by simultaneously inhibiting both pathways, offering a more comprehensive approach to managing inflammation.[2]

Mechanism of Action: Dual Pathway Inhibition

This compound's primary mechanism of action is the dual inhibition of key enzymes in the prostaglandin and leukotriene synthesis pathways.

Inhibition of Prostaglandin Synthesis

This compound demonstrates a selective and potent inhibition of prostaglandin endoperoxide synthase-2 (PGHS-2), more commonly known as cyclooxygenase-2 (COX-2).[3][4] COX-2 is the inducible isoform of the cyclooxygenase enzyme, and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5] PGH2 is the precursor for various pro-inflammatory prostaglandins. This compound exhibits significantly less potency against the constitutive isoform, COX-1, which is involved in homeostatic functions. This selectivity for COX-2 is a desirable characteristic, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Inhibition of Leukotriene Synthesis

In addition to its effects on the COX pathway, this compound is a potent inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the biosynthesis of leukotrienes. It catalyzes the initial steps in the conversion of arachidonic acid to leukotriene A4 (LTA4), which is subsequently metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory mediators.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against key enzymes in the prostaglandin and leukotriene synthesis pathways has been quantified in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | Species/System | IC50 (µM) | Reference |

| Cyclooxygenase-1 (COX-1) | Human, Recombinant | 20 | |

| Cyclooxygenase-2 (COX-2) | Human, Recombinant | 0.19 | |

| 5-Lipoxygenase (5-LOX) | Not Specified | 0.77 |

Signaling Pathways

The following diagrams illustrate the prostaglandin and leukotriene synthesis pathways and the points of inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this document.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Methodology: Recombinant human PGHS-1 (COX-1) and PGHS-2 (COX-2) are expressed and purified. The cyclooxygenase activity is measured by monitoring the peroxidase-dependent oxidation of a suitable substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

-

Enzyme Preparation: Holo-PGHS-1 and Holo-PGHS-2 are prepared in a suitable buffer (e.g., Tris-HCl).

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the buffer, a heme cofactor, the peroxidase substrate (TMPD), and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Data Acquisition: The rate of TMPD oxidation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 610 nm).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of enzyme activity against the logarithm of the this compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on 5-LOX activity.

Methodology: The assay is performed using a 96-well plate format to measure the inhibition of 5-LOX activity.

-

Enzyme and Substrate: A solution containing the 5-lipoxygenase enzyme is prepared. Arachidonic acid serves as the substrate.

-

Reaction Mixture: The test compound (this compound) at various concentrations is added to the wells of a 96-well plate.

-

Initiation of Reaction: The lipoxygenase reaction is initiated by the addition of arachidonic acid to each well. The plate is then agitated for a set period (e.g., 5 minutes).

-

Detection: A chromogen solution is added to each well, and the plate is agitated again for a set period (e.g., 5 minutes). The activity of the lipoxygenase is determined by measuring the absorbance at a specific wavelength (e.g., 500 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (without inhibitor). The IC50 value is then determined from the concentration-response curve.

Conclusion

This compound's dual inhibitory action on both the COX-2 and 5-LOX pathways represents a significant advancement in the development of anti-inflammatory therapeutics. By effectively suppressing the synthesis of both prostaglandins and leukotrienes, this compound offers a broader and potentially more efficacious approach to managing a variety of inflammatory conditions. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further research and development of this promising compound. The unique mechanism of this compound warrants continued investigation to fully elucidate its therapeutic potential and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of leukotriene biosynthesis abrogates the host control of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of leukotriene synthesis markedly accelerates healing in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anticonvulsant Properties of Darbufelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darbufelone, a novel dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has emerged as a promising candidate for anticonvulsant therapy.[1][2] Its mechanism of action, rooted in the modulation of neuroinflammatory pathways, presents a departure from traditional antiepileptic drugs (AEDs) that primarily target ion channels or neurotransmitter systems.[1][3] This technical guide provides a comprehensive overview of the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: Targeting Neuroinflammation

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of epilepsy.[1] this compound's anticonvulsant activity is attributed to its ability to inhibit both COX-2 and 5-LOX, key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes. By suppressing the production of these molecules, this compound is thought to reduce neuroinflammation, thereby increasing the seizure threshold.

Preclinical Efficacy

The primary preclinical evaluation of this compound's anticonvulsant properties was conducted using the subcutaneous pentylenetetrazol (scPTZ)-induced seizure model in mice.

Quantitative Data Summary

The following tables summarize the key findings from the scPTZ model, comparing the effects of this compound to a control group and its novel analogues.

Table 1: Anticonvulsant Effects of this compound and its Analogues in the scPTZ Test

| Compound | Dose (mg/kg) | Latency to First Seizure (min) | Seizure Duration (min) | % Animals with Clonic Seizures | % Animals with Tonic Convulsions | % Lethality |

| Control (PTZ) | - | Not specified | Not specified | 100% | 100% | 100% |

| This compound | 100 | Not specified | Not specified | Not specified | Not specified | Reduced |

| Les-6290 | 100 | Not specified | Not specified | 16.67% (p < 0.01) | Reduced | 69.04% |

| Les-6291 | 100 | Increased 7.36-fold (p < 0.01) | 0.10 ± 0.00 (p < 0.05) | 100% reduction (p < 0.01) | 52.38% reduction | 52.38% |

| Les-6291 | 53 | Increased 7.36-fold (p < 0.01) | 7.08 ± 3.80 (p < 0.05) | 50% reduction (p < 0.01) | 52.38% reduction | 52.38% |

| Les-6296 | 100 | Not specified | Reduced | Not specified | Reduced (p < 0.05) | 0% |

| Les-6296 | 75 | Not specified | Reduced | Not specified | Not specified | 0% |

Note: "Not specified" indicates that the specific quantitative value was not provided in the primary source's abstract.

Table 2: Synergistic Effects of this compound with Classic Antiepileptic Drugs

| Treatment | Dose (mg/kg) | Outcome |

| This compound + Sodium Valproate (subeffective dose) | 100 + 150 | Prolonged latency to first seizures, decreased number and severity of seizures, protection from death. |

| This compound + Carbamazepine (subeffective dose) | 100 + 50 | Reduced lethality, protection from severe tonic paroxysms, prolonged latency to first seizures. |

Experimental Protocols

The following section details the methodology for the subcutaneous pentylenetetrazol (scPTZ)-induced seizure model used to evaluate this compound.

scPTZ-Induced Seizure Model in Mice

-

Animals: Albino mice are used for the study.

-

Housing: Animals are housed under standard laboratory conditions with free access to food and water.

-

Drug Administration:

-

This compound methanesulfonate and its analogues are prepared as an aqueous suspension stabilized with Tween-80.

-

The test compounds are administered intragastrically (i.g.) at a dose of 100 mg/kg (or other specified doses) 30 minutes prior to seizure induction.

-

For synergistic studies, classic AEDs (sodium valproate or carbamazepine) are administered intragastrically at their respective ED50 or ½ ED50 doses 30 minutes before pentylenetetrazol.

-

-

Seizure Induction:

-

Pentylenetetrazol (PTZ) is administered subcutaneously (s.c.) at a dose of 80 mg/kg to induce seizures.

-

-

Observation:

-

Following PTZ administration, mice are observed for the following endpoints:

-

Latency to the first seizure episode.

-

Duration of seizures.

-

Presence and severity of clonic and tonic convulsions.

-

Time to death and overall mortality.

-

-

-

Data Analysis:

-

Statistical analysis is performed to compare the outcomes between the treatment groups and the control (PTZ only) group.

-

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses significant anticonvulsant properties, likely mediated through its dual inhibition of COX-2 and 5-LOX and subsequent reduction of neuroinflammation. Furthermore, its ability to potentiate the effects of existing AEDs highlights its potential as an adjunctive therapy for drug-resistant epilepsy.

Future research should focus on:

-

Elucidating the precise molecular targets downstream of COX-2 and 5-LOX inhibition that contribute to the anticonvulsant effect.

-

Evaluating the efficacy of this compound in other preclinical seizure models, such as the maximal electroshock (MES) test, to broaden the understanding of its anticonvulsant profile.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

-

Initiating clinical trials to assess the safety and efficacy of this compound in human patients with epilepsy.

References

Methodological & Application

Application Notes and Protocols for Darbufelone in Non-Small Cell Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darbufelone, a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has demonstrated significant anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cell lines.[1][2] These application notes provide a comprehensive guide for utilizing this compound in in vitro NSCLC research, detailing its mechanism of action, protocols for key experiments, and expected outcomes.

Inflammation is a critical component in the development of lung cancer, and the arachidonic acid metabolic pathway, which is regulated by COX and LOX enzymes, plays a significant role in this process.[1][2] By inhibiting both COX-2 and 5-LOX, this compound effectively blocks the production of pro-inflammatory prostaglandins and leukotrienes, which are implicated in tumor growth and survival.[2]

The primary mechanisms through which this compound exerts its anti-cancer effects in NSCLC cells are:

-

Cell Cycle Arrest: Induction of G0/G1 phase cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p27.

-

Apoptosis Induction: Activation of the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspase-8 and caspase-3.

These notes will provide detailed methodologies for assessing these effects in NSCLC cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

| Cell Line | Histological Subtype | IC50 (µM) after 72h | Key Findings |

| A549 | Adenocarcinoma | ~20 | Inhibition of proliferation |

| H520 | Squamous cell carcinoma | ~21 | Inhibition of proliferation |

| H460 | Large cell carcinoma | ~15 | Dose-dependent decrease in cell viability, induction of G0/G1 arrest and apoptosis. |

Note: IC50 values are approximate and may vary based on experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in H460 Cells

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | Baseline | Baseline | Baseline |

| This compound (40 µM, 24h) | Increased | Decreased | No significant change |

| This compound (60 µM, 24h) | Significantly Increased | Significantly Decreased | No significant change |

Table 3: Apoptosis Induction by this compound in H460 Cells

| Treatment | % Apoptotic Cells (Annexin V positive) |

| Control | Baseline |

| This compound (40 µM, 48h) | Increased |

| This compound (60 µM, 48h) | Significantly Increased |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H520, H460)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Culture NSCLC cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (e.g., 5-60 µM) in a culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following this compound treatment.

Materials:

-

NSCLC cells

-

6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 40 µM and 60 µM) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection of apoptosis using flow cytometry.

Materials:

-

NSCLC cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 40 µM and 60 µM) for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for p27, Caspase-3, and Caspase-8

This protocol outlines the detection of key proteins involved in this compound's mechanism of action.

Materials:

-

NSCLC cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p27 Kip1

-

Rabbit anti-Caspase-3 (recognizes both full-length and cleaved forms)

-

Rabbit anti-Caspase-8 (recognizes both full-length and cleaved forms)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities and normalize to the loading control.

Visualizations

Caption: this compound's mechanism of action in NSCLC cells.

Caption: General experimental workflow for studying this compound.

References

Protocol for Assessing Darbufelone-Induced Apoptosis In Vitro

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darbufelone is a novel anti-inflammatory agent that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols for the in vitro assessment of apoptosis induced by this compound. The described assays will enable researchers to quantify apoptotic events, elucidate the signaling pathways involved, and evaluate the impact on key cellular components.

Studies have indicated that this compound induces apoptosis through the activation of caspase-8 and the executioner caspase-3, suggesting the involvement of the extrinsic apoptotic pathway.[1][4] This pathway is typically initiated by the binding of death ligands to their corresponding cell surface receptors, leading to a cascade of intracellular events culminating in programmed cell death. Furthermore, related compounds, such as other 4-thiazolidinone derivatives, have been shown to induce apoptosis through both receptor-mediated and mitochondrial-dependent pathways, the latter of which involves the Bcl-2 family of proteins and changes in the mitochondrial membrane potential.

The following protocols detail methods for:

-

Quantification of Apoptosis and Necrosis: Using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Assessment of Mitochondrial Integrity: Measuring the mitochondrial membrane potential using the JC-1 dye.

-

Measurement of Caspase Activity: Quantifying the activity of key executioner caspases, caspase-3 and caspase-7.

-

Analysis of Apoptosis-Related Protein Expression: Examining the levels of pro- and anti-apoptotic Bcl-2 family proteins, Bax and Bcl-2, respectively, via Western blotting.

Data Presentation

The following tables summarize expected quantitative data from the described experimental protocols, illustrating a dose-dependent effect of this compound on apoptosis induction in a hypothetical cancer cell line.

Table 1: Quantification of Apoptotic and Necrotic Cells by Annexin V/PI Staining

| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |

| This compound | 25 | 50.1 ± 4.2 | 35.4 ± 3.1 | 14.5 ± 2.0 |

| This compound | 50 | 25.8 ± 3.8 | 50.7 ± 4.5 | 23.5 ± 2.8 |

Table 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

| Treatment | Concentration (µM) | High ΔΨm (Red Fluorescence) (% of Cells) | Low ΔΨm (Green Fluorescence) (% of Cells) |

| Vehicle Control | 0 | 92.4 ± 2.5 | 7.6 ± 1.1 |

| This compound | 10 | 70.1 ± 4.1 | 29.9 ± 2.8 |

| This compound | 25 | 45.3 ± 3.9 | 54.7 ± 3.5 |

| This compound | 50 | 20.9 ± 3.2 | 79.1 ± 4.0 |

Table 3: Caspase-3/7 Activity Assay

| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase-3/7 Activity |

| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |

| This compound | 10 | 45,702 ± 3,350 | 3.0 |

| This compound | 25 | 98,018 ± 7,543 | 6.4 |

| This compound | 50 | 182,808 ± 12,100 | 12.0 |

Table 4: Western Blot Densitometry Analysis of Bcl-2 and Bax Expression

| Treatment | Concentration (µM) | Relative Bcl-2 Expression (Normalized to Loading Control) | Relative Bax Expression (Normalized to Loading Control) | Bax/Bcl-2 Ratio |

| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 |

| This compound | 10 | 0.75 ± 0.06 | 1.52 ± 0.11 | 2.03 |

| This compound | 25 | 0.48 ± 0.05 | 2.25 ± 0.18 | 4.69 |

| This compound | 50 | 0.21 ± 0.03 | 3.10 ± 0.25 | 14.76 |

Signaling Pathway and Experimental Workflow

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: Overall experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Deionized water

-

Flow cytometry tubes

-

Microcentrifuge

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.

-

Suspension cells: Collect cells directly by centrifugation.

-

Collect all cells, including those in the supernatant (which may be apoptotic), and transfer to a microcentrifuge tube.

-

-

Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C and resuspending the pellet in 1 mL of cold PBS.

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials: